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molecular formula C14H14BrNO B8666889 2-Benzyloxy-4-bromo-6-methylphenylamine

2-Benzyloxy-4-bromo-6-methylphenylamine

Cat. No. B8666889
M. Wt: 292.17 g/mol
InChI Key: KGZFHXMRKIQITQ-UHFFFAOYSA-N
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Patent
US08084448B2

Procedure details

A solution of 2-benzyloxy-6-methyl-phenylamine (3.4 g, 16 mmol) in MeOH/AcOH (50 mL/20 mL) is cooled to 0° C. then a solution of Br2 (0.82 mL, 16 mmol) in AcOH (10 mL) is added dropwise. After the addition, the solution is stirred at RT overnight. The solvent is removed under reduced pressure and the residue adjusted to pH>8 with aqueous K2CO3 solution. The suspension is extracted with EtOAc and the combined organic layers are washed with water, brine, then dried over MgSO4 and filtered. The solvent is removed under reduced pressure and the residue is purified by flash chromatography (hexanes/EtOAc=10:1 to 5:1) to give the title compound as a red solid.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
MeOH AcOH
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:10]=1[NH2:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:17]Br>CO.CC(O)=O.CC(O)=O>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([Br:17])[CH:12]=[C:11]([CH3:15])[C:10]=1[NH2:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=CC=C1)C)N
Name
MeOH AcOH
Quantity
50 mL
Type
solvent
Smiles
CO.CC(=O)O
Step Two
Name
Quantity
0.82 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The suspension is extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layers are washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography (hexanes/EtOAc=10:1 to 5:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=CC(=C1)Br)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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